Ethyl 3-chloro-4-cyanobenzoate
Overview
Description
Ethyl 3-chloro-4-cyanobenzoate is a chemical compound with the CAS Number: 1228376-15-5 . It has a molecular weight of 209.63 and its IUPAC name is ethyl 3-chloro-4-cyanobenzoate . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of Ethyl 3-chloro-4-cyanobenzoate has been efficiently achieved in two steps starting from esterification of 4-aminobenzoic acid followed by amidation with 3-chlorobenzoyl chloride in dry tetrahydrofuran . The structure was confirmed by spectroscopic data and elemental analysis .Molecular Structure Analysis
The molecular structure of Ethyl 3-chloro-4-cyanobenzoate is represented by the InChI Code: 1S/C10H8ClNO2/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-5H,2H2,1H3 . The molecular structure was determined from single crystal X-ray diffraction data .Scientific Research Applications
Application
Ethyl 3-chloro-4-cyanobenzoate can be used in the biosynthesis of ethyl ®-4-chloro-3-hydroxybutyrate . This compound is a versatile precursor for pharmacologically valuable products, such as L-carnitine, ®-4-amino-3-hydroxybutyric acid (GABOB), and ®-4-hydroxy-pyrrolidone .
Method of Application
The biosynthesis involves the use of a stereoselective carbonyl reductase from Burkholderia gladioli. The enzyme, known as Bg ADH3, exhibits excellent activity and enantioselectivity . An economical and satisfactory enzyme-coupled cofactor recycling system was created using recombinant Escherichia coli cells co-expressing Bg ADH3 and glucose dehydrogenase genes to regenerate NADPH in situ .
Results
In an aqueous/octanol biphasic system, as much as 1200 mmol COBE was completely converted by using substrate fed-batch strategy to afford ®-CHBE with 99.9 % ee at a space-time yield per gram of biomass of 4.47 mmol∙L −1 ∙h −1 ∙g DCW −1 .
Organic Chemistry
Application
Ethyl 3-chloro-4-cyanobenzoate is used in the asymmetric bioreduction of ethyl 4-chloroacetoacetate into ethyl 4-chloro-3-hydroxybutyrate .
Method of Application
The bioreduction is performed by Recombinant Escherichia coli CgCR in an Ethyl Acetate-Betaine:Lactic Acid-Water system .
Results
The specific results of this application are not provided in the source .
Safety And Hazards
Ethyl 3-chloro-4-cyanobenzoate is considered hazardous. It has been associated with skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl 3-chloro-4-cyanobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKJUFOBOSEUFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-4-cyanobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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